1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine
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Overview
Description
1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine is a complex organic compound that features a pyrrolo[1,2-a]pyrazine core with various substituents, including an ethyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine typically involves multiple steps. One common approach includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to achieve the desired pyrrolo[1,2-a]pyrazine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles or electrophiles, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure, used in organic synthesis and materials science.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boron-containing pyrazole derivative with applications in organic synthesis.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
Uniqueness
1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine is unique due to its specific combination of substituents and the pyrrolo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H23BN2O2 |
---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-ethyl-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C16H23BN2O2/c1-7-13-14-8-12(10-19(14)9-11(2)18-13)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 |
InChI Key |
RJAWFOAJFYZUTH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C(C3=C2)CC)C |
Origin of Product |
United States |
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